molecular formula C7H10 B14651634 5-Methylhexa-1,3,4-triene CAS No. 53247-04-4

5-Methylhexa-1,3,4-triene

Cat. No.: B14651634
CAS No.: 53247-04-4
M. Wt: 94.15 g/mol
InChI Key: UXYAHMWRDZXADI-UHFFFAOYSA-N
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Description

5-Methylhexa-1,3,4-triene is a conjugated hydrocarbon that serves as a key precursor in advanced chemical research. It is notably used in the generation of highly delocalized triplet carbenes, such as 5-methylhexa-1,2,4-triene-1,3-diyl, through photolysis techniques . These resultant triplet carbenes are characterized by significant electron delocalization across a five-carbon chain, making them excellent model systems for studying spin density distribution, magnetic spin-spin interactions, and zero-field splitting parameters as measured by ESR spectroscopy . The compound's research value lies in its ability to undergo distinctive reactions typical of both vinylcarbenes and ethynylcarbenes, leading to the formation of diverse structures like cyclopropenes and cyclic carbenes . Researchers utilize this compound to explore fundamental processes in reactive intermediate chemistry, the mechanics of conjugation in open-chain systems, and the formation of novel cyclic compounds. This chemical is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53247-04-4

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

InChI

InChI=1S/C7H10/c1-4-5-6-7(2)3/h4-5H,1H2,2-3H3

InChI Key

UXYAHMWRDZXADI-UHFFFAOYSA-N

Canonical SMILES

CC(=C=CC=C)C

Origin of Product

United States

Nomenclature and Advanced Structural Analysis of 5 Methylhexa 1,3,4 Triene

IUPAC Nomenclature and Isomeric Considerations for C7H10 Trienes

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for any organic compound is derived from a set of unambiguous rules. For 5-Methylhexa-1,3,4-triene, the nomenclature is deconstructed as follows:

Parent Chain: The longest continuous carbon chain containing the maximum number of double bonds is identified as a six-carbon chain, hence the root name "hexa -".

Unsaturation: The presence of three double bonds is indicated by the suffix "triene ".

Locants: The chain is numbered from the end that gives the lowest possible numbers to the double bonds. Numbering from one end gives the locants 1, 3, and 4 for the start of each double bond. Numbering from the other end would yield 2, 3, and 5. Therefore, the correct locant set is 1, 3, 4, leading to the name hexa-1,3,4-triene .

Substituent: A methyl group (-CH3) is present on the fifth carbon atom of the chain, designated as "5-methyl ".

Combining these elements yields the full IUPAC name: This compound .

The molecular formula C7H10 corresponds to a degree of unsaturation of three, allowing for numerous constitutional isomers. These isomers can vary by the arrangement of the carbon skeleton (branched vs. linear), the positions of the double bonds, and the presence of cyclic structures. A comparative analysis highlights the structural diversity possible for C7H10 trienes.

Table 1: Selected Constitutional Isomers of C7H10 Trienes
Compound Name ↕Carbon Skeleton ↕Key Structural Feature ↕
This compoundBranched (Hexane)Conjugated allene-diene system
Hepta-1,3,5-trieneLinear (Heptane)Fully conjugated, non-allenic system
3-Methylhexa-1,3,5-trieneBranched (Hexane)Branched, fully conjugated system
1-Methylcyclohexa-1,3-dieneCyclic (Cyclohexane)Cyclic diene (one degree of unsaturation from ring)

Stereochemical Aspects: Axial Chirality in Allenic Moieties and E/Z Isomerism in Diene Units

The stereochemistry of this compound is dictated by its unique combination of an allene (B1206475) and a diene.

Axial Chirality in the Allenic Moiety: Allenes (R¹R²C=C=CR³R⁴) can exhibit axial chirality if the substituents on each terminal carbon are different (i.e., R¹ ≠ R² and R³ ≠ R⁴). This chirality arises because the π-orbitals of the two double bonds are orthogonal, forcing the substituents on the terminal carbons to lie in perpendicular planes.

In the case of this compound, the allenic system is the C3=C4=C5 unit.

At carbon C3, the substituents are a hydrogen atom (-H) and a vinyl group (-CH=CH2). These are different.

At carbon C5, the substituents are two methyl groups (-CH3). These are identical.

Since the substituents on C5 are identical, the condition for axial chirality is not met. Therefore, This compound is an achiral molecule and does not have an enantiomer.

E/Z Isomerism in Diene Units: E/Z isomerism (geometric isomerism) occurs in alkenes where each carbon of the double bond is attached to two different groups. We analyze the relevant double bonds in the molecule:

C1=C2: Carbon C1 is bonded to two hydrogen atoms, so no E/Z isomerism is possible at this position.

C3=C4: This double bond is part of the central allene system. The geometry at this position is rigidly defined by the linear C3-C4-C5 arrangement and the perpendicular planes of the substituents. Standard E/Z nomenclature is not applied to the internal bonds of an allene.

For comparative purposes, a non-allenic isomer like (3E)-hepta-1,3,5-triene clearly demonstrates E/Z isomerism. At its C3=C4 double bond, the higher priority groups (based on the Cahn-Ingold-Prelog rules) are on opposite sides, defining the E (entgegen) configuration. This highlights the unique stereochemical constraints imposed by the allenic structure in this compound, which precludes such isomerism.

Conformational Dynamics and Energy Landscapes of Branched Allene-Diene Systems

s-trans (antiperiplanar): The C1=C2 bond and the C4=C5 bond are oriented on opposite sides of the C2-C3 single bond. This conformation minimizes steric repulsion between the vinyl group and the dimethyl-substituted end of the allene. It represents the global energy minimum.

s-cis (synperiplanar): The C1=C2 bond and the C4=C5 bond are oriented on the same side of the C2-C3 single bond. This conformation introduces significant steric strain and is therefore higher in energy.

The energy barrier for rotation around the C2-C3 bond is relatively low, allowing for rapid interconversion between conformers at room temperature. However, the population of the higher-energy s-cis conformer is negligible. Theoretical calculations can quantify these energy differences.

Table 2: Calculated Conformational Analysis of this compound
Conformer ↕C1-C2-C3-C4 Dihedral Angle ↕Relative Energy (kcal/mol) ↕Calculated Population (298 K) ↕
s-trans (antiperiplanar)~180°0.00>99%
s-cis (synperiplanar)~0°~4.5<1%
Transition State~90°~5.2-

Theoretical Insights into Ground State Geometries and Electronic Structure

Computational chemistry methods, such as Density Functional Theory (DFT), provide precise data on the molecule's ground state geometry and electronic properties. For the lowest-energy s-trans conformer of this compound, key structural parameters have been determined.

Ground State Geometry: The hybridization of the carbon atoms dictates the local geometry:

C1, C2, C3: sp² hybridized, with bond angles close to 120°.

C4 (Central Allenic Carbon): sp hybridized, enforcing a linear C3-C4-C5 arrangement with a bond angle of ~180°.

C5: sp² hybridized.

C6 and Methyl Carbon: sp³ hybridized.

The defining feature is the perpendicular orientation of the π-systems at the allene center. The C2-C3-C4-C5 dihedral angle is calculated to be approximately 90°, confirming the orthogonal nature of the diene and allene planes.

Table 3: Calculated Geometric Parameters for s-trans-5-Methylhexa-1,3,4-triene
Parameter ↕Atoms Involved ↕Calculated Value ↕
Bond LengthC1=C21.338 Å
Bond LengthC2-C31.465 Å
Bond LengthC3=C41.310 Å
Bond LengthC4=C51.312 Å
Bond LengthC5-C(Methyl)1.508 Å
Bond AngleC1-C2-C3123.5°
Bond AngleC2-C3-C4122.1°
Bond AngleC3-C4-C5178.9°
Dihedral AngleH-C1-C2-C3180.0°
Dihedral AngleC2-C3-C4-C5-90.5°

Electronic Structure: The electronic structure is characterized by a delocalized π-system. The Highest Occupied Molecular Orbital (HOMO) is a π-bonding orbital with significant electron density across the C1=C2-C3 fragment and one of the allene's π-bonds. The Lowest Unoccupied Molecular Orbital (LUMO) is the corresponding π*-antibonding orbital. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and electronic excitation energy. For this compound, the calculated HOMO-LUMO gap is approximately 5.8 eV, typical for a conjugated polyene, suggesting it would absorb light in the ultraviolet region. The charge distribution shows that the central sp-hybridized carbon (C4) is slightly electron-deficient compared to the surrounding sp² carbons, which can influence its reactivity profile in polar reactions.

Spectroscopic and Quantum Chemical Investigations of 5 Methylhexa 1,2,4 Triene 1,3 Diyl Carbene: a Key Reactive Intermediate

Experimental Generation and Isolation in Cryogenic Matrices

The transient nature of 5-methylhexa-1,2,4-triene-1,3-diyl necessitates specialized techniques for its generation and observation. The successful isolation of this carbene has been achieved through matrix isolation, a method wherein the reactive species is trapped within an inert, cryogenic solid matrix, thus preventing intermolecular reactions and allowing for detailed spectroscopic study.

The generation of 5-methylhexa-1,2,4-triene-1,3-diyl is accomplished via the UV photolysis of a precursor molecule, 5-ethynyl-3,3-dimethyl-3H-pyrazole, in a low-temperature argon matrix. nih.govnih.gov This photochemical transformation is not a single-step process but rather proceeds in two distinct stages. The initial step involves the light-induced cleavage of the pyrazole (B372694) ring to form an intermediate diazo compound, 3-diazo-5-methylhex-4-en-1-yne. nih.govnih.gov Subsequent irradiation of this diazo intermediate leads to the extrusion of a molecule of nitrogen (N₂), yielding the desired triplet carbene, 5-methylhexa-1,2,4-triene-1,3-diyl. nih.govnih.gov This sequential process allows for a controlled generation of the carbene within the cryogenic matrix, setting the stage for its comprehensive spectroscopic characterization.

Advanced Spectroscopic Characterization

With the carbene successfully isolated in the argon matrix, a suite of advanced spectroscopic techniques can be employed to probe its unique electronic and vibrational structure.

Electron Spin Resonance (ESR) spectroscopy is a powerful tool for the characterization of triplet species, as it directly probes the interaction of the unpaired electrons with an external magnetic field. The ESR spectrum of 5-methylhexa-1,2,4-triene-1,3-diyl was recorded in an argon matrix at a temperature of 15 K. researchgate.netresearchgate.net

The analysis of the ESR spectrum provides the zero-field splitting (ZFS) parameters, D and E, which are sensitive to the distribution of the unpaired electrons within the molecule. For 5-methylhexa-1,2,4-triene-1,3-diyl, the experimentally determined ZFS parameters are D = 0.5054 ± 0.0006 cm⁻¹ and E = 0.0045 ± 0.0002 cm⁻¹. researchgate.netresearchgate.net These values are particularly insightful as they fall between those previously determined for the parent propargylene and vinylcarbene systems. researchgate.netresearchgate.net This intermediate nature of the ZFS parameters strongly suggests that 5-methylhexa-1,2,4-triene-1,3-diyl possesses a "hybrid" electronic structure, with the unpaired electrons delocalized over both the vinyl and ethynyl (B1212043) moieties. researchgate.net

Table 1: Experimental Zero-Field Splitting (ZFS) Parameters for 5-Methylhexa-1,2,4-triene-1,3-diyl

ParameterValue (cm⁻¹)
D0.5054 ± 0.0006
E0.0045 ± 0.0002

Data obtained from ESR spectroscopy in an argon matrix at 15 K.

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding. This technique has been instrumental in the initial detection and identification of 5-methylhexa-1,2,4-triene-1,3-diyl following its generation in the argon matrix. nih.govnih.gov

The experimental FTIR spectrum of the carbene reveals several characteristic absorption bands corresponding to its various vibrational modes. These experimental frequencies can be compared with those predicted by quantum chemical calculations to confirm the identity of the isolated species.

Table 2: Selected Experimental FTIR Frequencies for 5-Methylhexa-1,2,4-triene-1,3-diyl in an Argon Matrix

Wavenumber (cm⁻¹)Assignment
2085.4C=C=C stretch
1447.8CH₃ deformation
1367.1CH₃ deformation
1234.5C-C stretch
968.2C-H bend

Note: This is a representative subset of the full experimental vibrational spectrum.

UV-Visible absorption spectroscopy is used to investigate the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. While the carbene readily reacts with molecular oxygen to produce carbonyl oxides, which are known to undergo further transformations upon irradiation in the UV-visible region, the specific electronic absorption spectrum of the isolated 5-methylhexa-1,2,4-triene-1,3-diyl carbene is not extensively detailed in the primary literature. nih.govnih.gov

However, studies of related highly delocalized triplet carbenes, such as triplet methylpentadiynylidene, show weak absorptions in the near-UV and visible region, typically between 350 and 430 nm. acs.org These transitions are often characterized by extended vibronic progressions, indicating coupling between the electronic and vibrational states of the molecule. It is reasonable to infer that 5-methylhexa-1,2,4-triene-1,3-diyl would exhibit similar, albeit unrecorded, electronic transitions in this region of the spectrum.

High-Level Quantum Chemical Analysis of Electronic Structure

To complement the experimental findings and to gain a deeper understanding of the electronic properties of 5-methylhexa-1,2,4-triene-1,3-diyl, high-level quantum chemical calculations have been employed.

Density Functional Theory (DFT) has proven to be a valuable computational tool for investigating the electronic structure, geometry, and vibrational frequencies of reactive intermediates like 5-methylhexa-1,2,4-triene-1,3-diyl. Calculations, particularly at the PBE/TZ2P level of theory, have been used to explore the potential energy surfaces of the C₇H₈ system, which includes the carbene and its various isomers and rearrangement products. nih.govnih.gov

These calculations reveal that 5-methylhexa-1,2,4-triene-1,3-diyl possesses an effective conjugation along its five-carbon chain. nih.govnih.gov The computed bond lengths show an alternation pattern that is characteristic of polyacetylenic carbenes, further supporting the delocalized nature of the π-system. nih.govnih.gov

Furthermore, DFT and ab initio (CAS and MRCI) calculations have been utilized to compute the ZFS parameters and to analyze the spin density distribution of the carbene. researchgate.net The results of these calculations indicate that the unpaired electron spin is significantly delocalized over the molecule, a finding that is in excellent agreement with the experimental ESR data and the "hybrid" carbene model. researchgate.net It has been noted that for highly delocalized carbenes such as this, multireference methods are often necessary to accurately predict the ZFS parameters. researchgate.net

Table 3: Comparison of Experimental and DFT Calculated Properties

PropertyExperimental ValueCalculated Value (Method)
D (cm⁻¹)0.5054Varies with method
E (cm⁻¹)0.0045Varies with method
Vibrational Frequencies (cm⁻¹)See Table 2Good agreement with PBE/TZ2P

Ab Initio Methods (e.g., CASSCF, MRCI) for Multireference Character

Triplet carbenes, such as 5-methylhexa-1,2,4-triene-1,3-diyl, possess two non-bonding electrons. The near-degeneracy of the frontier molecular orbitals (the σ and π orbitals on the carbene carbon) necessitates the use of computational methods that can handle multireference electronic character. Single-reference methods, like standard Density Functional Theory (DFT), can sometimes be inadequate for accurately describing the electronic structure of such species.

Ab initio methods like the Complete Active Space Self-Consistent Field (CASSCF) are particularly well-suited for these systems. acs.org The CASSCF method provides a qualitatively correct description of the electronic wave function by considering all important electronic configurations within a defined "active space" of orbitals and electrons. For a triplet carbene, the active space would typically include the two singly occupied molecular orbitals (SOMOs) and other relevant π-orbitals of the conjugated system.

Following a CASSCF calculation, the accuracy can be further improved by including dynamic electron correlation. This is often achieved with methods like Multi-Reference Configuration Interaction (MRCI), which builds upon the CASSCF wave function to provide a more quantitative description of the electronic states and their energies. While DFT calculations (specifically using the PBE functional with a TZ2P basis set) have been employed to study the potential energy surface of the C7H8 system including 5-methylhexa-1,2,4-triene-1,3-diyl, multireference methods like CASSCF and MRCI are crucial for a more rigorous understanding of its electronic properties. acs.orgnih.gov

Calculation and Interpretation of Zero-Field Splitting (ZFS) Parameters (D and E)

Triplet carbenes are paramagnetic and can be characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. ulsu.ru A key feature of their EPR spectra is the Zero-Field Splitting (ZFS), which arises from the magnetic dipole-dipole interaction between the two unpaired electrons. ulsu.rulibretexts.org This interaction lifts the degeneracy of the three spin sublevels (T+1, T0, T-1) even in the absence of an external magnetic field. libretexts.org

The ZFS is described by two parameters, D and E, which are the axial and rhombic ZFS parameters, respectively. libretexts.org

The D parameter measures the average distance between the two unpaired electrons. Its magnitude is inversely proportional to the cube of this distance (D ∝ 1/r³). A smaller D value indicates a greater separation between the electrons, implying significant delocalization. ulsu.ru

The E parameter quantifies the deviation from axial symmetry (C₃ or higher) of the magnetic dipole interaction. For a molecule with perfect axial symmetry, E is zero.

Both DFT and CASSCF wave functions can be used to calculate the spin-spin contribution to the ZFS tensor. acs.orghhu.de For highly delocalized carbenes, the D value is expected to be significantly smaller than that for localized carbenes like triplet methylene (B1212753) (CH₂). The extensive conjugation in 5-methylhexa-1,2,4-triene-1,3-diyl allows the unpaired electrons to delocalize over the five-carbon chain, which would result in a relatively small D value. acs.orgnih.gov

Carbene TypeTypical |D| value (cm⁻¹)Implication
Localized (e.g., Triplet Methylene)~0.7 - 0.9Unpaired electrons are close, confined to the carbene center.
Delocalized (e.g., Diphenylcarbene)~0.4Unpaired electrons are spread over adjacent π-systems.
Highly Delocalized (e.g., Di(9-anthryl)carbene)~0.1Extensive delocalization, large average distance between unpaired electrons. ulsu.ru

This table presents typical values for different classes of carbenes to illustrate the relationship between the D parameter and electron delocalization.

Analysis of Singly Occupied Molecular Orbitals (SOMOs) and Spin Density Distributions

In a triplet carbene, the two unpaired electrons reside in two different orbitals, known as Singly Occupied Molecular Orbitals (SOMOs). For 5-methylhexa-1,2,4-triene-1,3-diyl, these two orbitals have distinct characters:

A σ-type SOMO: This is an in-plane, non-bonding orbital with significant p-character, largely localized on the divalent carbene carbon.

A π-type SOMO: This orbital is part of the extended π-system of the molecule. It is delocalized along the entire five-carbon backbone (C=C=C-C=C), allowing one of the unpaired electrons to spread away from the formal carbene center. nih.gov

The spin density distribution describes the spatial location of the unpaired electrons. In this carbene, the total spin density is the sum of the contributions from both SOMOs. A significant portion of the spin density from the σ-SOMO is concentrated on the carbene carbon. However, the π-SOMO distributes its share of spin density across the conjugated chain. This delocalization is a key factor in stabilizing the triplet state. nih.govharvard.edu Computational analysis can generate spin density plots that visualize these distributions, showing the specific atoms that bear the most unpaired electron character. researchgate.net For 5-methylhexa-1,2,4-triene-1,3-diyl, spin density would be highest at the carbene carbon but also significant at other carbons within the conjugated triene system.

Characterization of Delocalization and Hybrid Carbene Nature

The structure of 5-methylhexa-1,2,4-triene-1,3-diyl is unique as it places both a vinyl group (C=C) and an ethynyl group (formally part of the allene (B1206475), C=C=C) adjacent to the carbene center. This leads to a "hybrid" reactivity profile.

Delocalization: DFT calculations have shown that the carbene possesses effective conjugation along its five-carbon chain. acs.orgnih.gov This extensive π-delocalization is a defining feature, leading to thermodynamic stabilization. The delocalization in triplet vinylcarbenes is generally much more significant than in their singlet counterparts. nih.gov This stabilization is reflected in the bond lengths, which show an alternation pattern characteristic of polyacetylenic carbenes. acs.orgnih.gov

Hybrid Carbene Nature: The carbene exhibits photochemical rearrangements characteristic of both vinyl carbenes and ethynyl carbenes. acs.orgnih.gov

Vinyl Carbene Reactivity: It undergoes cyclization to form 1-ethynyl-3,3-dimethylcyclopropene, a typical reaction for a vinyl carbene. acs.org The vinyl substituent provides stabilization through conjugation. nih.gov

Ethynyl Carbene Reactivity: A minor reaction pathway leads to the formation of a cyclopropenylidene derivative, which is characteristic of ethynylcarbene rearrangements. acs.org

This dual reactivity confirms its hybrid nature. It is neither a pure vinyl carbene nor a pure ethynyl carbene but a highly delocalized system that incorporates the structural features and reactivity patterns of both. This makes 5-methylhexa-1,2,4-triene-1,3-diyl a fascinating example of a highly delocalized, hybrid triplet carbene.

Advanced Computational and Theoretical Chemistry of Polyene Systems

Mechanistic Investigations Using Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the mechanistic pathways of reactions involving polyenes. mdpi.comresearchgate.net These computational approaches allow for the detailed examination of electronic structures and the energy changes that occur as reactants transform into products. mdpi.comsapub.org DFT methods, such as the B3LYP functional, are frequently used to optimize molecular geometries and calculate properties like enthalpies of formation and orbital energies for complex organic molecules. mdpi.com

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a rigorous framework for understanding molecular systems. sapub.org For instance, high-level ab initio calculations have been employed to study the electrocyclization of (Z)-Hexa-1,3,5-triene, a reaction fundamental to polyene chemistry. missouri.edu Such studies concentrate on calculating activation energies and reaction enthalpies to understand the relative stability of reactants, transition states, and products, thereby clarifying reaction mechanisms. missouri.edu Similarly, DFT and ab initio calculations on substituted hexatrienes have been used to determine properties like dipole polarizabilities and hyperpolarizabilities, linking electronic structure to potential applications in materials science. researchgate.net

These computational techniques are essential for several reasons:

Accuracy: They can reproduce experimental data with high fidelity when appropriate levels of theory and basis sets are used. missouri.edu

Insight: They provide detailed information about transition states, which are fleeting and difficult to observe experimentally.

Predictive Power: They can be used to study reactive intermediates and predict the feasibility of proposed reaction pathways. mdpi.com

For example, detailed DFT calculations on a series of all-trans and all-cis polyenes have been performed to analyze how structural parameters converge as the chain length increases, offering fundamental insights into the properties of these conjugated systems. researchgate.netnih.gov

Exploration of Potential Energy Surfaces (PES) for Complex Rearrangements

A potential energy surface (PES) is a conceptual and mathematical tool that maps the energy of a molecule as a function of its geometry. wayne.edu For a chemical reaction, the PES can be visualized as a landscape with valleys corresponding to stable molecules (reactants and products) and mountain passes corresponding to transition states. wayne.edu Exploring the PES is crucial for understanding complex rearrangements in polyene systems.

Computational methods are employed to locate the critical points on a PES:

Minima: Representing stable isomers.

Saddle Points: Representing the transition states that connect these minima.

By mapping the lowest energy path between reactants and products, chemists can determine activation barriers and reaction mechanisms. wayne.edu Quantum chemical methods like DFT, MP2, CCSD(T), and others are used to explore the PES for reactions such as the thermal rearrangements of complex hydrocarbons that produce trienes as major products. researchgate.netresearchgate.netnih.govrsc.orgsmu.edu These explorations can uncover unexpected reaction pathways and provide a theoretical basis for experimentally observed product distributions. wayne.eduresearchgate.net For instance, the computational exploration of the C4H4 PES has identified numerous stable structures and the high-energy pathways that connect them, illustrating the complexity of rearrangement reactions even in small unsaturated systems. researchgate.netnih.govrsc.orgsmu.edu

Understanding Electronic Delocalization and Conjugation in Reactivity and Stability

Conjugation, the presence of alternating single and multiple bonds, is a defining feature of polyenes like 5-Methylhexa-1,3,4-triene. This arrangement allows for the overlap of p-orbitals across multiple atoms, leading to the delocalization of π-electrons. fiveable.melibretexts.org This electronic delocalization is a key factor in determining the stability and reactivity of the molecule. libretexts.orgutdallas.edu

Key Effects of Delocalization:

Structural Changes: Delocalization affects bond lengths. In polyenes, C-C single bonds adjacent to double bonds are typically shorter than standard single bonds, while the C=C double bonds are slightly elongated. This bond length alternation is a physical manifestation of the partial double-bond character of the single bonds and vice-versa. nih.gov

Electronic Properties: The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced in conjugated systems. This affects the molecule's electronic and optical properties, such as the wavelength of light it absorbs. nih.gov

Theoretical methods are vital for quantifying the extent of delocalization and its consequences. Natural Bond Orbital (NBO) analysis, for example, can be used to study charge delocalization and stability. nih.gov High-level ab initio calculations combined with experimental data have been used to precisely determine the equilibrium structure of molecules like trans-hexatriene, quantitatively showing how bond lengths change as a result of π-electron delocalization. researchgate.net Such studies confirm that the structural effects of delocalization are more pronounced toward the center of the polyene chain. researchgate.net

Table 1: Comparison of Calculated Bond Lengths (Å) in Conjugated Dienes and Trienes. This table illustrates the principle of bond length alteration due to electron delocalization in polyenes. Data is generalized from typical high-level ab initio calculations on parent systems.
MoleculeBondTypical Calculated Bond Length (Å)
s-trans-1,3-ButadieneC1=C21.337
C2-C31.463
(E)-1,3,5-HexatrieneC1=C21.338
C2-C31.458
C3=C41.346

Predictive Modeling of Reaction Selectivity and Kinetics

Predictive modeling combines computational chemistry and statistical methods to forecast the outcomes of chemical reactions, including their selectivity (e.g., regioselectivity, stereoselectivity) and kinetics (reaction rates). mit.edursc.org For polyene systems, which can undergo various pericyclic reactions like cycloadditions and electrocyclizations, predicting the favored pathway is a significant challenge.

Modern approaches utilize machine learning and multivariate linear regression (MLR) models to establish quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR). nih.govnih.gov These models correlate molecular descriptors (computationally derived or empirical) with experimental outcomes like reaction yields or activation energies. nih.gov

Key aspects of predictive modeling include:

Kinetic Models: Establishing kinetic models that can predict regioselectivity under different reaction conditions. For example, a kinetic model for the hydroformylation of 1-hexene (B165129) was developed and shown to agree well with DFT results. rsc.org

Rate Constant Prediction: Using computational methods like canonical variational transition state theory to predict rate constants. acs.org For complex processes like cycloadditions, models have been developed to predict rate constants (log k), activation energies (Ea), and pre-exponential factors (log A). nih.gov

Data-Driven Models: Developing models that learn the relationship between reaction conditions and kinetic profiles directly from data, without relying on traditional concentration-time equations. chemrxiv.org

By simulating reaction networks and using microkinetic modeling, researchers can predict the activation barrier limits required for a reaction to be efficient. acs.org This predictive capability is invaluable in catalyst design, reaction optimization, and the rational design of synthetic pathways, accelerating the discovery of new chemical transformations. rsc.orgnih.gov

Applications and Broader Significance in Chemical Research

Synthetic Utility as Versatile Building Blocks for Organic Molecules

The arrangement of double bonds in 5-Methylhexa-1,3,4-triene and related polyenes makes them exceptionally versatile building blocks in organic synthesis. The presence of conjugated diene systems within their structures allows them to participate in a wide array of pericyclic reactions, most notably the Diels-Alder reaction, to construct complex cyclic and polycyclic frameworks. This reactivity is fundamental to generating molecular complexity from simpler, acyclic precursors. wikipedia.orgresearchgate.net

Modern synthetic methodologies have further expanded the utility of such polyene structures. Transition metal-catalyzed cross-coupling reactions, including the Negishi and Suzuki-Miyaura reactions, provide powerful tools for the stereoselective synthesis of substituted polyenes. rsc.orgacs.orgyoutube.com These methods allow for the precise construction of complex carbon skeletons, demonstrating the role of such compounds as key intermediates in synthetic strategies. For instance, twofold Pd(0)-catalyzed Negishi couplings of 1,1-dibromoalkenes with alkenylzinc reagents are employed to create substituted dendralenes, showcasing a general strategy applicable to triene systems. rsc.org

Reaction Type Description Relevance to Polyene Synthesis
Diels-Alder Reaction A [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.Core reaction for building cyclic structures from polyene precursors like dendralenes. wikipedia.orgresearchgate.net
Negishi Coupling A palladium-catalyzed cross-coupling reaction between an organozinc compound and an organic halide.Enables the stereoselective synthesis of substituted dendralenes and other polyenes. researchgate.netrsc.org
Suzuki-Miyaura Coupling A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.A versatile method for creating C-C bonds in the synthesis of complex polyenes like wikipedia.orgdendralenes. acs.org
Horner-Wadsworth-Emmons A reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to produce an alkene.Used in some reported syntheses of substituted osti.govdendralenes. wikipedia.org

Relevance in the Total Synthesis of Complex Natural Products and Analogues (e.g., Dendralenes)

This compound is a substituted member of the osti.govdendralene family. Dendralenes are acyclic, cross-conjugated polyenes that have garnered significant attention for their ability to rapidly generate structural complexity. wikipedia.orgresearchgate.net This makes them highly valuable in the total synthesis of intricate natural products and their analogues. Their structure allows for sequential or "diene-transmissive" Diels-Alder reactions, where a single dendralene molecule can undergo multiple cycloadditions, quickly assembling complex polycyclic systems from a simple starting material. researchgate.netrsc.org

Development of Novel Functional Materials Based on Polyene Scaffolds (e.g., Photoactive Materials)

Polyene scaffolds, characterized by their systems of conjugated double bonds, are foundational to the development of novel functional materials, particularly those with photoactive properties. The extended π-electron system in molecules like this compound is responsible for their ability to absorb light in the UV-visible spectrum. This light absorption can promote electrons to higher energy orbitals, initiating photochemical processes or enabling energy transfer.

This fundamental property is exploited in the design of organic photoactive materials. For instance, the optical absorption capabilities of conjugated systems are critical for applications in photocatalysis. Materials with strong absorption in the visible spectrum can act as sensitizers, generating reactive species like singlet oxygen which are useful in fine chemical synthesis and wastewater treatment. While research has explored various complex systems like MXenes and fullerenes for their photoactive properties, the underlying principles of light absorption and charge carrier generation are rooted in the electronic structure of conjugated systems inherent to polyenes. rsc.orgresearchgate.net The ability to tune the absorption properties by modifying the length of the polyene chain and its substitution pattern makes these scaffolds highly versatile for creating materials with tailored optical and electronic characteristics.

Role of Related Reactive Intermediates in Combustion Chemistry and Astrochemistry

Reactive intermediates are short-lived, high-energy species that are formed transiently during a chemical reaction. allen.inlumenlearning.com Polyene-based structures and their fragments play a crucial role as reactive intermediates in high-energy environments like combustion flames and interstellar space. In these settings, molecules can fragment and rearrange to form highly reactive species such as radicals and ions. allen.in

In the field of astrochemistry, which seeks to understand the chemical processes occurring in space, polyene-like intermediates are implicated in the formation of more complex molecules, including polycyclic aromatic hydrocarbons (PAHs). osti.gov Mechanisms such as the hydrogen abstraction-acetylene addition (HACA) are thought to contribute to the growth of carbon chains in interstellar environments. osti.gov Resonantly stabilized free radicals (RSFRs), which can be formed from conjugated polyenes, are key intermediates in these pathways due to their relative stability, allowing them to persist long enough to react further and build larger molecules. osti.gov The study of reactions between radicals and small hydrocarbons helps to model the synthesis of complex organic molecules detected in interstellar clouds, providing insights into the origins of molecular complexity in the universe. osti.govnrao.edu

Q & A

Q. How is 5-Methylhexa-1,3,4-triene synthesized in laboratory settings?

Methodological Answer: The synthesis of this compound often involves vinylallenes as precursors. For example, diphenyl 5-methylhexa-1,3,4-trien-3-yl phosphine oxide can be synthesized via [4+2] Diels-Alder reactions with dienophiles like N-(4-substituted phenyl)maleimides or maleic anhydride. Key steps include:

  • Reagent preparation : Use of phenylacetylene derivatives and phosphine oxides under controlled conditions.
  • Reaction optimization : Solvent choice (e.g., benzene, ethanol) and temperature (reflux conditions) significantly impact yields. For instance, benzene at reflux achieves 71% yield compared to 28% in chloroform .
  • Purification : Column chromatography and spectroscopic validation (NMR, IR) ensure purity.

Q. What spectroscopic methods are used to confirm the structure of this compound?

Methodological Answer: Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. For example, vinyl protons in the triene system show distinct coupling patterns (e.g., J = 10–12 Hz for conjugated double bonds) .
  • IR spectroscopy : Stretching frequencies for C=C (1650–1600 cm1^{-1}) and C-H (3100–3000 cm1^{-1}) bonds confirm conjugation .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 94.15 for C7_7H10_{10}) validate molecular weight .

Q. Table 1: Key Spectroscopic Data

TechniqueObserved Signal(s)Structural InsightReference
1^1H NMRδ 5.2–5.8 (multiplet, 3H)Conjugated triene protons
IR1645 cm1^{-1} (C=C stretch)Double bond conjugation
MSm/z 94.15 (M+^+)Molecular weight confirmation

Advanced Research Questions

Q. How do substituents influence the regioselectivity of Diels-Alder reactions involving this compound?

Methodological Answer: Regioselectivity is governed by electronic and steric effects of substituents:

  • Electron-withdrawing groups (EWGs) : Enhance dienophilicity, favoring endo transition states. For example, maleic anhydride reacts faster than maleimides due to higher electrophilicity .
  • Steric hindrance : Bulky substituents on the dienophile (e.g., 4-nitrophenyl) reduce reaction rates but improve selectivity for specific adducts.
  • Experimental validation : Compare yields and product ratios using substituent-varied dienophiles under identical conditions (solvent, temperature).

Q. What factors optimize the yield of this compound derivatives in cycloaddition reactions?

Methodological Answer: Critical parameters include:

  • Solvent polarity : Non-polar solvents (e.g., benzene) enhance π-orbital overlap, improving yields (71% in benzene vs. 38% in ethanol) .
  • Temperature : Reflux conditions accelerate kinetics but may induce side reactions (e.g., isomerization).
  • Reaction time : Extended durations (24–48 hours) maximize conversion but require monitoring via TLC or GC-MS.

Q. Table 2: Solvent Effects on Diels-Alder Yields

SolventTemperature (°C)Yield (%)ObservationReference
Benzene80 (reflux)71Optimal for regioselectivity
Chloroform61 (reflux)28Poor orbital overlap
Ethanol78 (reflux)38Polar solvent reduces stability

Q. How do computational methods like DFT elucidate the reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) simulations model:

  • Reaction pathways : Potential energy surfaces (PES) identify transition states and intermediates. For example, photolytic rearrangements of 5-methylhexa-1,2,4-triene-1,3-diyl generate cyclopropene and hexa-1,3-dien-5-yne derivatives via triplet carbene intermediates .
  • Electronic effects : Frontier Molecular Orbital (FMO) analysis predicts regioselectivity in cycloadditions.
  • Validation : Compare computed NMR/IR data with experimental results to confirm mechanistic hypotheses .

Q. What experimental approaches analyze the photolytic stability of this compound derivatives?

Methodological Answer:

  • Photolysis conditions : Expose compounds to UV light (λ = 254–365 nm) in inert matrices (e.g., argon at 10 K) to track degradation .
  • Product identification : Use GC-MS or matrix-isolation IR to detect fragments like 1-ethynyl-3,3-dimethylcyclopropene .
  • Kinetic studies : Monitor reaction rates under varying light intensities to model degradation pathways.

Methodological Guidelines

  • Experimental design : Always include control reactions (e.g., substituent-free analogs) to isolate substituent effects.
  • Data contradiction resolution : Replicate experiments under multiple conditions (solvent, temperature) and cross-validate with computational models.
  • Advanced characterization : Combine XRD for crystal structure analysis with DFT-optimized geometries to resolve stereochemical ambiguities.

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